Confertin

Catalog No.
S571578
CAS No.
19908-69-1
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Confertin

CAS Number

19908-69-1

Product Name

Confertin

IUPAC Name

(3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11-,12+,15-/m0/s1

InChI Key

DCKYPAZZUYXYTC-HBKJAXODSA-N

SMILES

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2

Synonyms

8-epiconfertin, confertin

Canonical SMILES

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2

Description

The exact mass of the compound Confertin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of pseudoguaianolide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Confertin is a naturally occurring compound classified as a pseudoguaianolide, a type of sesquiterpene lactone. It is characterized by its unique chemical structure, which includes a decahydroazuleno[6,5-b]furan-2(3H)-one framework with specific substitutions at various positions, notably an oxo group at position 5 and methyl groups at positions 4a and 8 . Confertin has been isolated from the leaves and roots of Hypochaeris radicata, a plant known for its medicinal properties, particularly in traditional herbal medicine .

Typical of sesquiterpene lactones. These include:

  • Cyclization Reactions: The synthesis of confertin often involves cyclization processes, such as metal-promoted cyclization, which is crucial in forming its complex structure .
  • Rearrangement Reactions: The Prins-pinacol rearrangement is a notable reaction associated with confertin synthesis, allowing for the construction of its distinctive carbon skeleton .
  • Oxidation and Reduction: As with many natural products, confertin can participate in redox reactions, which can modify its functional groups and affect its biological activity.

Confertin exhibits significant biological activities, particularly:

  • Anti-inflammatory Properties: Research indicates that confertin possesses anti-inflammatory effects, making it a potential therapeutic agent for conditions characterized by inflammation .
  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its antioxidant capabilities .
  • Antitumor Effects: Preliminary studies suggest that confertin may have antitumor properties, although further research is needed to elucidate the mechanisms involved

    The synthesis of confertin has been explored through several methods:

    • Total Synthesis via Metal-Promoted Cyclization: This method involves the use of organosulfur compounds and naturally occurring peroxides to construct the confertin framework effectively .
    • Prins-Pinacol Rearrangement: This reaction allows for the formation of key intermediates leading to the final structure of confertin .
    • Catalyzed Diazoketone Cyclization: This approach has also been investigated as a means to synthesize intermediates that can lead to confertin and related compounds .

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Uniqueness of Confertin

Confertin's uniqueness lies in its specific chemical structure and the combination of biological activities it exhibits. While it shares characteristics with other sesquiterpene lactones, its particular arrangement of functional groups contributes to distinct pharmacological properties that warrant further investigation.

Studies on the interactions of confertin with biological systems reveal its potential mechanisms of action:

  • Cellular Mechanisms: Confertin interacts with signaling pathways involved in inflammation and oxidative stress responses. It may modulate the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
  • Synergistic Effects: Research indicates that confertin may enhance the effects of other antioxidants, suggesting potential for combined therapies in managing inflammation and oxidative damage .

Confertin shares structural similarities with other sesquiterpene lactones. Here are some comparable compounds:

CompoundStructure TypeUnique Features
ScopoletinCoumarinolignanExhibits strong anti-inflammatory activity; often studied alongside confertin
DamsinPseudoguaianolideSimilar lactone structure; used for similar therapeutic applications

XLogP3

2.1

Wikipedia

Confertin

Dates

Modify: 2024-02-18

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